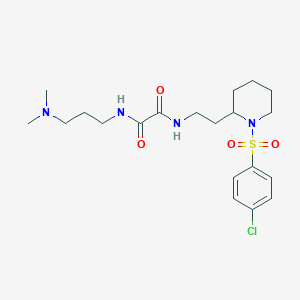

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

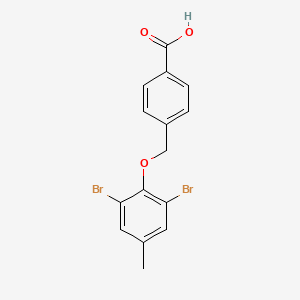

The compound contains a piperidine ring, which is a common structural unit in natural products . Piperidine is an organic compound with the molecular formula (CH2)5NH, consisting of a six-membered ring with five methylene units and one NH unit . The compound also contains a sulfonyl group attached to a chlorophenyl group, and an oxalamide group.

Molecular Structure Analysis

The compound’s structure includes a piperidine ring, a sulfonyl group, a chlorophenyl group, and an oxalamide group. These groups can manifest substituents around a core scaffold in defined three-dimensional representations .科学的研究の応用

Alzheimer's Disease Treatment

Researchers have synthesized a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. The compounds showed enzyme inhibition activity against acetylcholinesterase (AChE), indicating their potential as Alzheimer's treatment options (Rehman et al., 2018).

Antimicrobial Activity

A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum revealed that these compounds exhibit significant potent antimicrobial activities. The nature of substitutions on the benzhydryl and sulfonamide rings influences their antibacterial activity, highlighting their potential as antimicrobial agents (Vinaya et al., 2009).

Urotensin-II Receptor Agonism

A nonpeptidic agonist of the urotensin-II receptor, identified through a functional cell-based screen, exhibits selective agonistic properties. This compound represents a novel pharmacological research tool and potential drug lead, indicating its utility in studying and potentially targeting the urotensin-II receptor for therapeutic purposes (Croston et al., 2002).

Allosteric Modulation of CB1 Receptor

Research into the chemical functionalities of indole-2-carboxamides has improved allosteric parameters for the cannabinoid receptor 1 (CB1). Findings suggest that certain structural elements significantly impact the binding affinity and binding cooperativity of CB1 allosteric modulators. These insights contribute to the development of more effective CB1 receptor modulators (Khurana et al., 2014).

作用機序

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-[3-(dimethylamino)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31ClN4O4S/c1-24(2)14-5-12-22-19(26)20(27)23-13-11-17-6-3-4-15-25(17)30(28,29)18-9-7-16(21)8-10-18/h7-10,17H,3-6,11-15H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFVRKMAPVIOCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B3016105.png)

![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B3016108.png)

![4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B3016109.png)

![2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3016117.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3016120.png)

![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)